molecular formula C8H5ClF2O2 B3027024 Methyl 3-chloro-4,5-difluorobenzoate CAS No. 1214344-87-2

Methyl 3-chloro-4,5-difluorobenzoate

Cat. No. B3027024
CAS RN: 1214344-87-2
M. Wt: 206.57
InChI Key: RQLVBIYHPRXEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4,5-difluorobenzoate is a chemical compound that belongs to the class of organic compounds known as halogenated benzoates. This compound is characterized by a benzene ring substituted with chloro and fluoro groups as well as a methoxy ester function. While the specific compound is not directly described in the provided papers, related compounds with similar structures and substituents have been synthesized and studied, providing insights into the chemical behavior and properties that this compound might exhibit.

Synthesis Analysis

The synthesis of related halogenated benzoates typically involves multi-step reactions starting from substituted benzoic acids or their derivatives. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process involving halogenation and esterification steps . Similarly, Methyl m-trifluoromethylbenzoate was synthesized using a starting material of m-methyl benzoyl chloride, followed by side-chain chlorination, fluorination, and esterification . These methods suggest that this compound could be synthesized through analogous halogenation and esterification reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzoates is often confirmed using spectroscopic techniques such as FT-IR, NMR, and MS, along with single-crystal X-ray diffraction studies. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and X-ray diffraction . The crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid revealed that the carboxyl group is twisted relative to the benzene ring, a feature that could be present in this compound as well . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of halogenated benzoates can be influenced by the presence of electron-withdrawing halogen substituents, which can affect the electron density of the benzene ring and thus its participation in various chemical reactions. The synthesis of mesomorphic 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates involved intermolecular hydrogen bonding, indicating that halogenated benzoates can engage in such non-covalent interactions . Additionally, the synthesis of chloro(4-methylpent-3-en-1-ynyl)carbene demonstrated the potential for halogenated compounds to undergo photochemical transformations and reactions with alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoates can be deduced from their molecular structure and substituents. For instance, the presence of halogen atoms can increase the density and boiling point of the compound. The mesomorphic behavior of certain methyl benzoates suggests that this compound may also exhibit liquid crystalline properties under certain conditions . Computational methods such as DFT and HF calculations can provide further insights into the vibrational wavenumbers, hyperpolarizability, and frontier molecular orbitals, which are indicative of the compound's stability, reactivity, and electronic properties .

Scientific Research Applications

Crystal Structure Analysis

Methyl 3-chloro-4,5-difluorobenzoate's chemical structure and properties have been studied in depth. For instance, Li et al. (2005) explored the structural characteristics of similar compounds, highlighting their dihedral angles and atomic distances. This research is crucial for understanding the molecular geometry and potential reactivity of this compound (Li et al., 2005).

Organic Synthesis

This compound is utilized in the synthesis of various organic compounds. Thornton and Jarman (1990) described the synthesis of related compounds by reacting specific aniline derivatives with butyllithium followed by methyl chloroformate, showcasing the compound's role in creating complex organic structures (Thornton & Jarman, 1990).

Analytical Chemistry

In analytical chemistry, Elrod et al. (1993) used liquid chromatography to determine 2-chloro-4,5-difluorobenzoic acid and related impurities. Their method involved reversed-phase isocratic systems and ion-pair reagents, demonstrating the compound's importance in analytical methodologies (Elrod et al., 1993).

Environmental Microbiology

The compound's derivatives are also relevant in environmental microbiology. For example, Loffler et al. (1996) researched Desulfitobacterium chlororespirans, which can dechlorinate a compound similar to this compound, indicating its potential role in microbial processes (Loffler, Sanford, & Tiedje, 1996).

Medicinal Chemistry

In the field of medicinal chemistry, the compound plays a role in the development of pharmaceuticals. Becker (1984) synthesized chlorinated analogues of 3-amino-5-hydroxybenzoic acid from methyl 3-amino-5-hydroxybenzoate for antibiotic biosynthesis studies (Becker, 1984).

Safety and Hazards

“Methyl 3-chloro-4,5-difluorobenzoate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

methyl 3-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLVBIYHPRXEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673203
Record name Methyl 3-chloro-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214344-87-2
Record name Methyl 3-chloro-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-4,5-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-4,5-difluorobenzoate
Reactant of Route 3
Methyl 3-chloro-4,5-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-chloro-4,5-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-4,5-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-chloro-4,5-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.